

An In-depth Technical Guide to 2,4-Difluoro-5-formylbenzonitrile

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Compound of Interest

Compound Name: 2,4-Difluoro-5-formylbenzonitrile

Cat. No.: B1323119

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-5-formylbenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitrile group, make it a versatile building block for the synthesis of complex heterocyclic structures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of **2,4-Difluoro-5-formylbenzonitrile**, with a focus on its application in drug development.

Chemical and Physical Properties

2,4-Difluoro-5-formylbenzonitrile is a solid at room temperature, with physical and chemical properties summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₃ F ₂ NO	[1]
Molecular Weight	167.11 g/mol	[1]
Appearance	White to light yellow crystalline solid	[2]
Melting Point	80-84 °C	[3]
Boiling Point	215.6 °C (Predicted)	
CAS Number	218301-22-5	[1][4][5]

Spectroscopic Data

Precise spectroscopic data is crucial for the identification and characterization of **2,4-Difluoro-5-formylbenzonitrile**. While experimental spectra are not widely published, predicted data provides valuable insight.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three aromatic protons, each coupled to the fluorine atoms and to each other.

Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
~10.2	s	-	CHO
~8.2	d	J(H,F) ≈ 6-8	H6
~7.6	d	J(H,F) ≈ 9-11	H3

Note: Predicted data based on analogous structures and computational models.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be characterized by the downfield shifts of the carbonyl and nitrile carbons, as well as the characteristic C-F couplings.

Chemical Shift (ppm)	Assignment
~185	CHO
~165 (dd)	C2
~160 (dd)	C4
~135 (d)	C6
~120 (d)	C5
~118	CN
~115 (dd)	C1
~110 (d)	C3

Note: Predicted data based on analogous structures and computational models.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak.

m/z	Interpretation
167	[M] ⁺ , Molecular Ion
166	[M-H] ⁺
139	[M-CO] ⁺
112	[M-CO-HCN] ⁺

Note: Predicted fragmentation pattern.

Synthesis of 2,4-Difluoro-5-formylbenzonitrile

Two primary synthetic routes are commonly employed for the preparation of **2,4-Difluoro-5-formylbenzonitrile**.

Synthesis from 3-Bromo-4-fluorobenzaldehyde

This classical approach involves a Rosenmund–von Braun reaction.



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Synthesis from 3-Bromo-4-fluorobenzaldehyde

Experimental Protocol:

- Dissolve 3-bromo-4-fluorobenzaldehyde (1 equivalent) in N-methyl-2-pyrrolidone (NMP).[2]
- Add cuprous cyanide (CuCN) (1.1 to 1.2 equivalents).[2]
- Heat the reaction mixture to 170°C and stir overnight.[2][6]
- After cooling, the mixture is worked up by filtration and extraction with a suitable organic solvent (e.g., ethyl acetate).[2]
- The crude product is purified by recrystallization.[2]

Synthesis via Oxidation

An alternative route involves the oxidation of the corresponding alcohol.



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Synthesis via Oxidation

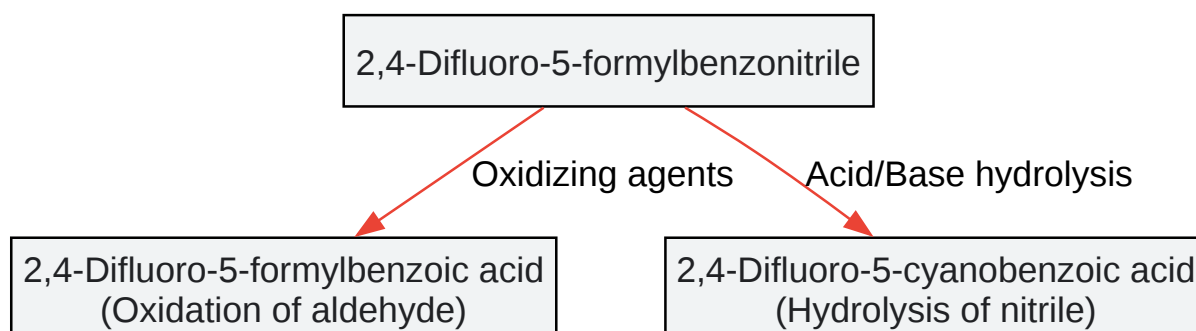
Experimental Protocol:

- Dissolve 2-fluoro-5-(hydroxymethyl)benzonitrile (1 equivalent) in dichloromethane (DCM).[6]
- Add pyridinium chlorochromate (PCC) (1.5 to 2 equivalents) portion-wise.[6]
- Stir the reaction at room temperature until completion, monitored by TLC or HPLC.[6][7]
- The reaction mixture is filtered through a pad of silica gel or celite to remove chromium salts.[6]
- The solvent is removed under reduced pressure, and the product is purified by recrystallization.[4][6]

Reactivity and Stability

2,4-Difluoro-5-formylbenzonitrile exhibits reactivity characteristic of its functional groups. The aldehyde group can undergo nucleophilic addition and oxidation. The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the fluorine and nitrile groups.

The compound is generally stable under standard laboratory conditions but should be protected from strong oxidizing agents and high temperatures to prevent decomposition.

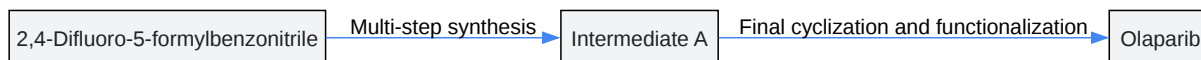


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Potential Degradation Pathways

Biological Significance and Applications in Drug Development

The primary biological significance of **2,4-Difluoro-5-formylbenzonitrile** lies in its role as a key intermediate in the synthesis of pharmaceutically active compounds.[2][4] Most notably, it is a crucial building block for the synthesis of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which is used in the treatment of certain types of cancer.[3][8]



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Role in Olaparib Synthesis

The incorporation of the difluorobenzonitrile moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially enhancing its efficacy and metabolic stability.

Safety and Handling

2,4-Difluoro-5-formylbenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2,4-Difluoro-5-formylbenzonitrile is a valuable and versatile intermediate in organic synthesis, with particular importance in the pharmaceutical industry. Its synthesis is well-established, and its reactivity allows for the construction of complex molecular architectures. A thorough understanding of its chemical properties, spectroscopic data, and handling requirements is essential for its effective and safe utilization in research and drug development.

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References

- 1. 2-Fluoro-5-formylbenzonitrile | C₈H₄FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Fluoro-5-Formyl-benzonitrile - Protheragen [protheragen.ai]
- 4. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. 218301-22-5|2-Fluoro-5-formylbenzonitrile|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-FLUORO-5-FORMYLBENZONITRILE | 218301-22-5 [chemicalbook.com]
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